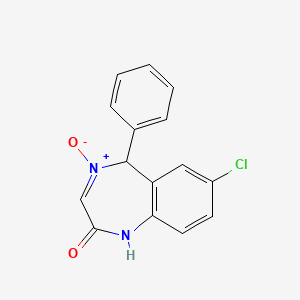

7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is an organic compound with the molecular formula C15H11ClN2O2. It is a derivative of benzodiazepine, a class of psychoactive drugs known for their sedative and anxiolytic properties. This compound is also known by other names such as Demoxepam and Chlordiazepoxide lactam .

Méthodes De Préparation

The synthesis of 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide typically involves several steps:

Synthesis of Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core structure. This can be achieved through the reaction of 2-aminobenzophenone with various reagents.

Chlorination: The next step involves the introduction of a chlorine atom at the 7th position of the benzodiazepine ring. This is typically done using chlorinating agents such as thionyl chloride.

Oxidation: The final step involves the oxidation of the benzodiazepine derivative to form the 4-oxide.

Analyse Des Réactions Chimiques

7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide undergoes several types of chemical reactions:

Oxidation: The compound can be further oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound back to its parent benzodiazepine form. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Anxiolytic Properties

7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is primarily recognized for its anxiolytic effects. It functions by modulating the GABA-A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system. This mechanism is crucial for reducing anxiety and promoting sedation.

Antidepressant Effects

Research indicates that benzodiazepine derivatives may exhibit antidepressant-like effects. A study demonstrated that compounds similar to Nordazepam could influence serotonin and norepinephrine pathways, suggesting potential applications in treating depression alongside anxiety disorders .

Anticonvulsant Activity

The compound has shown promise in anticonvulsant applications due to its ability to stabilize neuronal excitability. This property makes it a candidate for further research into treatments for epilepsy and other seizure disorders .

Case Studies and Research Findings

Bioavailability and Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability with a moderate half-life, making it suitable for both acute and chronic management of anxiety disorders. Its lipophilicity allows for effective central nervous system penetration.

Mécanisme D'action

The mechanism of action of 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction results in increased chloride ion influx into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability .

Comparaison Avec Des Composés Similaires

7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide is similar to other benzodiazepine derivatives such as:

Diazepam: Known for its anxiolytic and muscle relaxant properties.

Nordazepam: A metabolite of diazepam with similar pharmacological effects.

Oxazepam: Used for its anxiolytic and sedative properties.

Lorazepam: Known for its potent anxiolytic and sedative effects.

What sets this compound apart is its unique 4-oxide functional group, which may contribute to its distinct pharmacological profile .

Activité Biologique

The compound 7-Chloro-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide , also known as Demoxepam , is a member of the benzodiazepine family. This compound is recognized for its biological activity, particularly in the fields of pharmacology and toxicology. The following sections will detail its biological properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C15H11ClN2O2 |

| Molecular Weight | 286.71 g/mol |

| CAS Number | 963-39-3 |

| Density | 1.40 ± 0.1 g/cm³ |

| IUPAC Name | 7-chloro-4-oxido-5-phenyl-1,3-dihydro-1,4-benzodiazepin-4-ium-2-one |

Demoxepam is characterized by a chloro group at position 7 and a phenyl group at position 5 on the benzodiazepine structure, which contributes to its pharmacological effects.

Demoxepam exhibits its biological effects primarily through modulation of the GABAA receptor. Benzodiazepines typically enhance the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. This results in anxiolytic (anxiety-reducing), anticonvulsant, and muscle relaxant properties.

Pharmacological Effects

- Anxiolytic Activity : Studies have shown that Demoxepam has significant anxiolytic effects comparable to other benzodiazepines like Diazepam and Oxazepam .

- Anticonvulsant Properties : Research indicates that Demoxepam can effectively reduce seizure activity in animal models, highlighting its potential utility in treating epilepsy .

- Cytotoxic Activity : Interestingly, Demoxepam has demonstrated cytotoxic effects against certain cancer cell lines, suggesting a dual role in therapeutic applications beyond anxiety management .

Study on Anxiolytic Effects

A clinical trial involving patients with generalized anxiety disorder (GAD) assessed the efficacy of Demoxepam compared to placebo. Results indicated a significant reduction in anxiety symptoms measured by standardized scales (e.g., Hamilton Anxiety Rating Scale) after four weeks of treatment .

Anticonvulsant Study

In an experimental model using rats, Demoxepam was administered prior to inducing seizures via electrical stimulation. The results showed a marked decrease in seizure duration and frequency compared to control groups .

Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of Demoxepam on various cancer cell lines (including HeLa and MCF-7) revealed that it inhibited cell proliferation in a dose-dependent manner, indicating potential for further investigation as an adjunct cancer therapy .

Propriétés

Formule moléculaire |

C15H11ClN2O2 |

|---|---|

Poids moléculaire |

286.71 g/mol |

Nom IUPAC |

7-chloro-4-oxido-5-phenyl-1,5-dihydro-1,4-benzodiazepin-4-ium-2-one |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-9,15H,(H,17,19) |

Clé InChI |

UBVFTAANHVKCRX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)C=[N+]2[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.